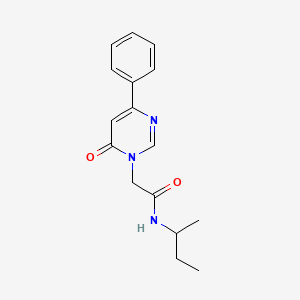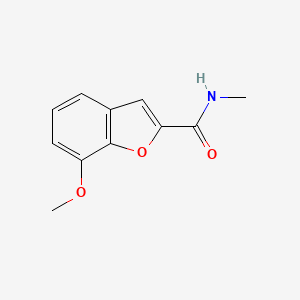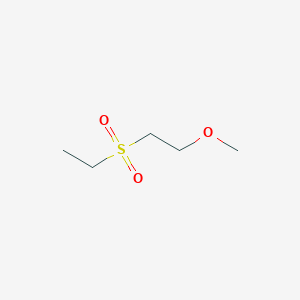
Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, carbamate ester, and carbamic acids are functional groups that are the nitrogen analogue of carboxylate esters and carboxylic acids, respectively. They are involved in the biological breakdown of proteins and other metabolic processes .
Molecular Structure Analysis
The compound contains a benzyl group, a piperidinyl group, and a dimethylpyrimidinyl group, all of which are common structures in organic chemistry. The benzyl group is a phenyl group attached to a methylene bridge, the piperidinyl group is a six-membered ring with one nitrogen atom, and the dimethylpyrimidinyl group is a pyrimidine ring with two methyl groups attached .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis to yield the corresponding amine and a molecule of carbon dioxide. This reaction is catalyzed by the enzyme carbamoylase .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As a carbamate, this compound is likely to have moderate polarity and may be soluble in polar solvents .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactivity
- Piperidine Synthesis through Oxidative Carbon–Hydrogen Bond Functionalizations : Innovative methods for the synthesis of piperidine structures, including those related to Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate, have been developed, showcasing the efficiency and stereocontrol of reactions involving N-vinyl amides, carbamates, and sulfonamides (Brizgys et al., 2012).
Medicinal Chemistry Applications
- Synthesis of Pyrimidine Linked Pyrazole Heterocyclics : This study demonstrates the preparation of compounds containing dimethyl-pyrimidin and piperidin-1-yl structures, showing potential in insecticidal and antimicrobial activities, which highlights the versatility of this compound in developing new bioactive molecules (Deohate & Palaspagar, 2020).
Pharmacological Potential
- Activation of Small-Conductance Ca2+-Activated K+ Channels : Compounds related to this compound have been identified as activators of specific potassium channels, indicating potential therapeutic applications in cardiovascular and neurological disorders (Hougaard et al., 2009).
Antimicrobial and Antitumor Activity
Microwave-Assisted Synthesis of Pyrimidinones : The study on the microwave-assisted synthesis of compounds with pyrimidin-4(3H)-one structure, which shares similarity with the chemical structure , showcased significant antibacterial activity, suggesting the potential of such compounds in developing new antimicrobial agents (Merugu et al., 2010).
Antitumor Activity of Pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones : This research highlights the synthesis and potential antitumor activity of compounds structurally related to this compound, opening avenues for the development of novel cancer therapeutics (Insuasty et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl N-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-15-12-19(24-16(2)23-15)29-18-8-10-25(11-9-18)20(26)13-22-21(27)28-14-17-6-4-3-5-7-17/h3-7,12,18H,8-11,13-14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHFQVXOHFTDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(Thiophen-2-ylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2560999.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethanone](/img/structure/B2561001.png)
![2-[(4-bromo-2-chloro-6-fluorophenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2561005.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide](/img/structure/B2561007.png)
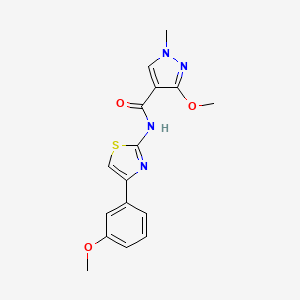

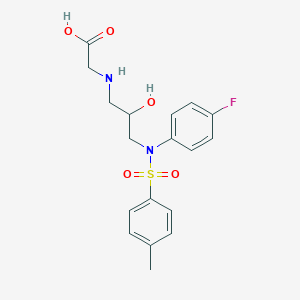
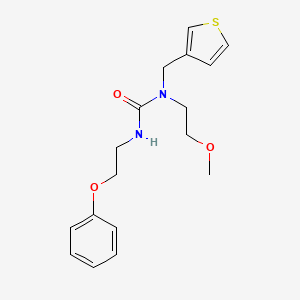
![(3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one](/img/structure/B2561017.png)
